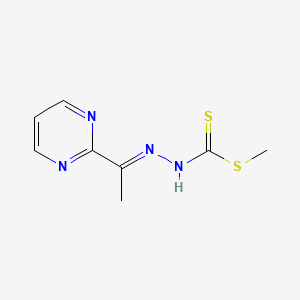
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₈H₁₀N₄S₂ and a molecular weight of 226.32 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring and a hydrazinecarbodithioate moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of pyrimidine-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the hydrazinecarbodithioate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted pyrimidine compounds .
科学的研究の応用
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives and hydrazinecarbodithioate compounds . Examples include:
- Pyrimidine-2-carbaldehyde derivatives
- Hydrazinecarbodithioate analogs
Uniqueness
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific combination of a pyrimidine ring and a hydrazinecarbodithioate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C8H10N4S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC名 |
methyl N-[(E)-1-pyrimidin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H10N4S2/c1-6(11-12-8(13)14-2)7-9-4-3-5-10-7/h3-5H,1-2H3,(H,12,13)/b11-6+ |
InChIキー |
KUZPSBJZMWYGRX-IZZDOVSWSA-N |
異性体SMILES |
C/C(=N\NC(=S)SC)/C1=NC=CC=N1 |
正規SMILES |
CC(=NNC(=S)SC)C1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


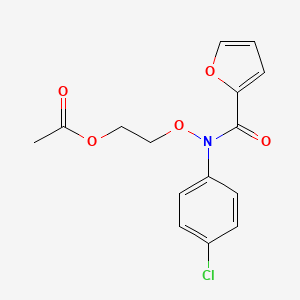
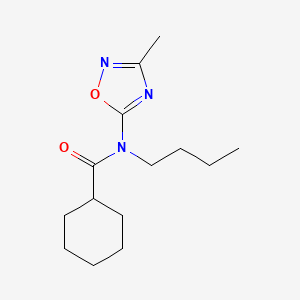
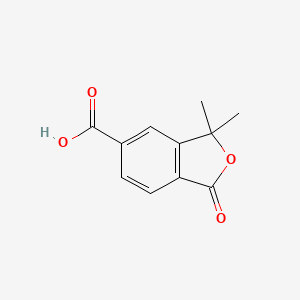

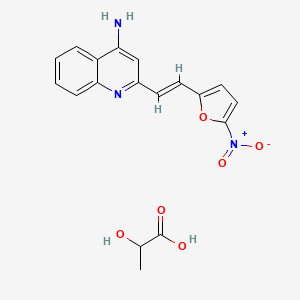
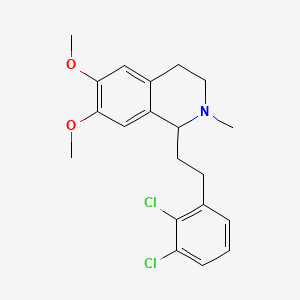
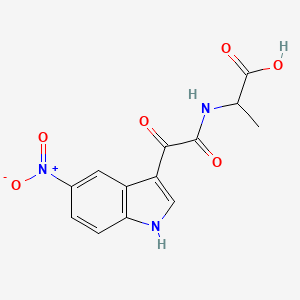
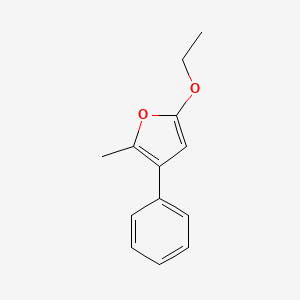
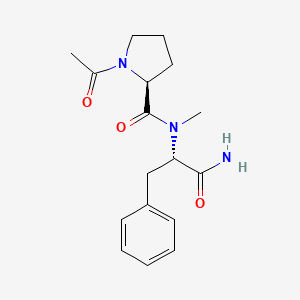



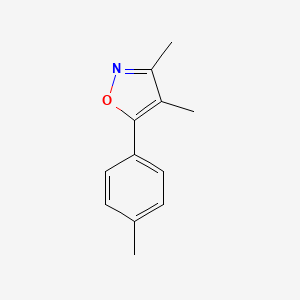
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
